molecular formula C10H13BO5 B1408782 (2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid CAS No. 1704069-40-8

(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid

Cat. No.: B1408782
CAS No.: 1704069-40-8
M. Wt: 224.02 g/mol
InChI Key: LOUGDFYMXUHUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid” is a chemical compound that is used in various chemical reactions. It is a key component in the synthesis of substituted pyridines with diverse functional groups .


Synthesis Analysis

This compound has been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This ring cleavage methodology reaction has been reported to be robust, allowing for the selective introduction of multiple functional groups .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H13BO5 . The exact mass is 224.085602 Da .

Scientific Research Applications

Chemical Reactions and Complex Formation

  • (2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid is involved in the formation of tetraarylpentaborates, which are cationic rhodium complexes with new structures. These complexes are characterized by orthorhombic space groups and specific lattice parameters. The complexes undergo hydrolysis to give [Rh(PMe3)4]+[B5O6-(OH)4]- (Nishihara, Nara, & Osakada, 2002).

Synthesis and Polymerization

  • Derivatives of this compound have been prepared and polymerized using boron trifluoride. This process mainly involves ring-opening polymerization and cyclization reactions, leading to the formation of poly(keto ether) and 3(2H)-dihydrofuranone (Jang & Gong, 1999).

Protecting Group Development

  • A novel boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), has been developed for use with this compound. This protection allows both protection and deprotection under mild conditions with quantitative conversions (Yan, Jin, & Wang, 2005).

Anticancer Agent Development

  • The compound has been involved in the C2-arylation of l-ascorbic acid through Suzuki cross-coupling reactions. Some derivatives exhibit selective anticancer properties with specific IC50 values against various cancer cell lines (Kote et al., 2015).

Macrocyclic Chemistry Applications

  • 2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid has been used in the synthesis of new dimeric boronates and a tetrameric macrocyclic compound. These compounds have been analyzed for various parameters such as bond length, angles, and intermolecular interactions (Fárfan et al., 1999).

Fluorescent Labeling for Diol Compounds

  • It has been used in the development of a fluorescent labeling reagent for the determination of diol compounds by HPLC, enhancing the detection of these compounds (Terado, Inoue, Tao, & Tsuruta, 2000).

Synthesis of Boronic Acid Derivatives

  • Its derivatives have been synthesized for applications in various fields, including antimicrobial activity and catalysis in amidation reactions (Al‐Zoubi, Al-Jammal, & McDonald, 2020).

Boronic Acid Sensors

  • The compound has contributed to the progress of boronic acid sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. These sensors have various fluorescence properties and mechanisms of signal output (Huang et al., 2012).

Properties

IUPAC Name

[2-(1,3-dioxolan-2-yl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO5/c1-14-7-2-3-9(11(12)13)8(6-7)10-15-4-5-16-10/h2-3,6,10,12-13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUGDFYMXUHUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C2OCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401199385
Record name Boronic acid, B-[2-(1,3-dioxolan-2-yl)-4-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-40-8
Record name Boronic acid, B-[2-(1,3-dioxolan-2-yl)-4-methoxyphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(1,3-dioxolan-2-yl)-4-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid
Reactant of Route 3
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.